molecular formula C15H23N3O2 B5380809 N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Cat. No. B5380809
M. Wt: 277.36 g/mol
InChI Key: OBFGBPLPEQTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as MPPEU, is a synthetic compound that is widely used in scientific research. It belongs to the class of urea-based compounds and has been shown to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its ease of synthesis, making it readily available for scientific research. It has also been shown to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one of the limitations of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea and its potential applications in clinical settings.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis and relatively low toxicity profile make it an attractive compound for use in animal studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves the reaction of 3-methoxyaniline and 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to obtain N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a relatively simple and straightforward process, making it an attractive compound for scientific research.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been widely used in scientific research due to its potential applications in various fields. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-14-7-5-6-13(12-14)17-15(19)16-8-11-18-9-3-2-4-10-18/h5-7,12H,2-4,8-11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGBPLPEQTZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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